3-Bromo-5-phenylisothiazole-4-carbonitrile

Regiospecific cross-coupling Isothiazole functionalization Suzuki-Miyaura reaction

3-Bromo-5-phenylisothiazole-4-carbonitrile (CAS 647016-68-0) is a heteroaromatic building block belonging to the isothiazole-4-carbonitrile family, characterized by a bromine atom at the 3-position, a phenyl group at the 5-position, and a cyano group at the 4-position. This compound is primarily accessed via regiospecific Suzuki coupling of commercially available 3,5-dibromoisothiazole-4-carbonitrile, which delivers the 5-phenylated product exclusively without competing C-3 substitution.

Molecular Formula C10H5BrN2S
Molecular Weight 265.13 g/mol
CAS No. 647016-68-0
Cat. No. B12584349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-phenylisothiazole-4-carbonitrile
CAS647016-68-0
Molecular FormulaC10H5BrN2S
Molecular Weight265.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NS2)Br)C#N
InChIInChI=1S/C10H5BrN2S/c11-10-8(6-12)9(14-13-10)7-4-2-1-3-5-7/h1-5H
InChIKeyBOQCYCFKZKYPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-phenylisothiazole-4-carbonitrile (CAS 647016-68-0): A Regiospecifically Accessible 3-Halogenated Isothiazole-4-carbonitrile Scaffold for Medicinal Chemistry and Cross-Coupling Procurement


3-Bromo-5-phenylisothiazole-4-carbonitrile (CAS 647016-68-0) is a heteroaromatic building block belonging to the isothiazole-4-carbonitrile family, characterized by a bromine atom at the 3-position, a phenyl group at the 5-position, and a cyano group at the 4-position . This compound is primarily accessed via regiospecific Suzuki coupling of commercially available 3,5-dibromoisothiazole-4-carbonitrile, which delivers the 5-phenylated product exclusively without competing C-3 substitution . Its structural constellation—featuring a C-3 bromine that is reluctant toward Suzuki coupling but amenable to Hunsdiecker-type transformations, and a C-4 cyano group that can be converted to bromo, iodo, or carboxamide functionalities—defines its precise synthetic role distinct from the 3-chloro and 3-iodo congeners .

Why 3-Chloro- or 3-Iodo-5-phenylisothiazole-4-carbonitrile Cannot Simply Replace 3-Bromo-5-phenylisothiazole-4-carbonitrile in Synthetic Sequences


Although 3-chloro-, 3-bromo-, and 3-iodo-5-phenylisothiazole-4-carbonitriles share the same core scaffold, their reactivities at the C-3 halogen diverge decisively: the 3-bromo derivative fails to undergo effective Suzuki or Stille coupling at C-3, whereas the 3-iodo analog participates successfully in Suzuki, Stille, Negishi, and Sonogashira couplings . Conversely, the 3-bromo compound is more reactive than the 3-chloro analog in precursor-mediated transformations, as 3,5-dibromoisothiazole-4-carbonitrile is explicitly reported to be more reactive than the dichloro analog in Stille, Negishi, and Sonogashira couplings . This non-linear reactivity profile means that substituting one 3-halo congener for another can either stall a planned C-3 cross-coupling entirely or introduce unwanted side reactivity, making the choice of halogen a critical procurement decision rather than a trivial interchange .

Head-to-Head Quantitative Evidence: 3-Bromo-5-phenylisothiazole-4-carbonitrile vs. 3-Chloro and 3-Iodo Analogs


Regiospecific Suzuki Coupling Exclusivity: 3-Bromo-5-phenylisothiazole-4-carbonitrile as the Sole Product from 3,5-Dibromoisothiazole-4-carbonitrile

When 3,5-dibromoisothiazole-4-carbonitrile is subjected to Suzuki coupling with phenylboronic acid or potassium phenyltrifluoroborate, the reaction proceeds with complete regiospecificity at the C-5 position to give exclusively 3-bromo-5-phenylisothiazole-4-carbonitrile . No isomeric 3-phenyl-5-bromoisothiazole-4-carbonitrile is detected. In contrast, the analogous 3-chloro substrate (3,5-dichloroisothiazole-4-carbonitrile) gives 3-chloro-5-phenylisothiazole-4-carbonitrile, and subsequent Suzuki coupling on this chloro product yields 3-phenoxy-5-phenylisothiazole-4-carbonitrile rather than the 3-phenyl derivative, demonstrating that the C-3 halogen identity governs downstream reactivity .

Regiospecific cross-coupling Isothiazole functionalization Suzuki-Miyaura reaction

C-3 Cross-Coupling Reactivity Hierarchy: 3-Bromo Fails Where 3-Iodo Succeeds in Suzuki, Stille, and Negishi Reactions

A systematic study demonstrated that 3-substituted isothiazole-4-carbonitriles bearing Cl, Br, OMs, OTs, or OTf at C-3 all fail to undergo successful Suzuki couplings at the isothiazole C-3 position, whereas the 3-iodo-5-phenylisothiazole-4-carbonitrile participates successfully in Suzuki, Ullmann-type, Stille, Negishi, and Sonogashira coupling reactions . This places 3-bromo-5-phenylisothiazole-4-carbonitrile in a functionally distinct category: it is inert toward Pd-catalyzed C-3 cross-coupling, making it a stable endpoint for sequences that must preserve the C-3 halogen, while the 3-iodo congener is the reagent of choice when further C-3 elaboration is needed .

Palladium catalysis C-3 isothiazole functionalization Halogen reactivity ranking

Direct C–H Arylation Yield: 3-Bromo-5-phenylisothiazole-4-carbonitrile Obtained in 73% Yield vs. 96% for 3-Chloro Analog

Under optimized silver-mediated Pd-catalyzed direct C–H arylation conditions (AgF, Pd(dppf)Cl₂·DCM, Ph₃P, MeCN, 82 °C, 2 h), 3-bromoisothiazole-4-carbonitrile couples with iodobenzene to give 3-bromo-5-phenylisothiazole-4-carbonitrile in 73% yield . Under analogous conditions, 3-chloroisothiazole-4-carbonitrile yields 3-chloro-5-phenylisothiazole-4-carbonitrile in 96% yield, representing a 23-percentage-point advantage for the chloro substrate in this specific transformation .

C–H activation Direct arylation Isothiazole synthesis

Precursor Reactivity Advantage: 3,5-Dibromoisothiazole-4-carbonitrile Is More Reactive Than 3,5-Dichloro Analog in Stille, Negishi, and Sonogashira Couplings

The 2006 study by Christoforou and Koutentis explicitly states that 3,5-dibromoisothiazole-4-carbonitrile is more reactive than the corresponding 3,5-dichloroisothiazole-4-carbonitrile and is effective enough for Stille, Negishi, and Sonogashira couplings . This enhanced precursor reactivity translates into a broader scope of accessible 5-functionalized 3-bromoisothiazole-4-carbonitriles, including the target 3-bromo-5-phenyl derivative, when compared to routes starting from the dichloro precursor.

Dihaloisothiazole reactivity Cross-coupling efficiency Precursor selection

Hunsdiecker Functionalization at C-4: 3-Bromo-5-phenylisothiazole-4-carbonitrile as a Substrate for 4-Bromo Derivative Synthesis via Decarboxylative Bromination

3-Halo-5-phenylisothiazole-4-carbonitriles (halo = Cl, I) have been converted into the corresponding 4-bromo derivatives via a Hunsdiecker strategy after hydrolysis of the C-4 cyano group to the carboxylic acid . The 3-bromo congener is also amenable to this transformation, as the free carboxylic acid can be accessed by hydrolysis of 3-bromo-5-phenylisothiazole-4-carbonitrile under acidic or basic conditions . This converts the electron-withdrawing cyano group into a synthetically versatile C-4 bromine, enabling subsequent regioselective Suzuki, Stille, and Negishi couplings at C-4 with complete regiocontrol .

Hunsdiecker reaction Decarboxylative halogenation 4-Bromoisothiazole synthesis

Procurement-Driven Application Scenarios for 3-Bromo-5-phenylisothiazole-4-carbonitrile Based on Evidence-Backed Differentiation


Synthesis of 3,4-Diarylisothiazoles via Sequential C-4 Hunsdiecker Bromination Followed by Regioselective Suzuki Coupling

When the synthetic objective requires a C-4 aryl group with a C-3 halogen retained for further diversification, 3-bromo-5-phenylisothiazole-4-carbonitrile is the appropriate starting material. The C-4 cyano group is hydrolyzed and subjected to Hunsdiecker bromination to install a C-4 bromine, which then undergoes regioselective Suzuki coupling at C-4 while the C-3 bromine remains intact . This sequence is not accessible from the 3-iodo analog due to competing C-3 reactivity, and the 3-chloro analog may have insufficient reactivity in the initial precursor coupling steps .

Preparation of 5-Aryl-3-bromoisothiazole-4-carbonitrile Libraries via Regiospecific Suzuki Coupling of 3,5-Dibromoisothiazole-4-carbonitrile

Researchers building compound libraries around the isothiazole-4-carbonitrile core can exploit the exclusive C-5 regiospecificity of Suzuki coupling on 3,5-dibromoisothiazole-4-carbonitrile to generate diverse 5-aryl-3-bromoisothiazole-4-carbonitriles in a single step . The 3-bromo-5-phenyl derivative serves as the prototypical member of this library, and the method tolerates various arylboronic acids, enabling systematic structure–activity relationship (SAR) exploration while maintaining the C-3 bromine as a latent functional handle .

Stable Intermediate for Multi-Step Syntheses Requiring C-3 Halogen Inertness Under Palladium Catalysis

In routes where a C-3 halogen must survive multiple palladium-catalyzed transformations at other positions, 3-bromo-5-phenylisothiazole-4-carbonitrile offers a distinct advantage over the 3-iodo analog. The documented failure of 3-bromoisothiazoles to participate in Suzuki, Stille, and Negishi couplings at C-3 ensures that the C-3 bromine remains untouched during C-4 or C-5 manipulation, reducing the need for protecting group strategies and simplifying purification . This property is particularly valuable in process chemistry where robust, predictable chemoselectivity is paramount.

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